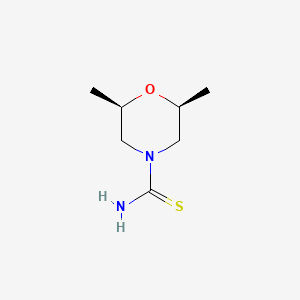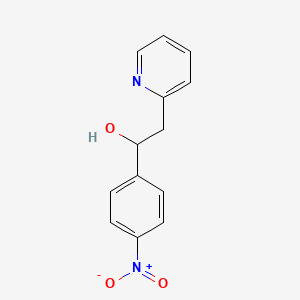![molecular formula C11H8BrNS B8613196 2-[(4-Bromophenyl)sulfanyl]pyridine](/img/structure/B8613196.png)
2-[(4-Bromophenyl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)sulfanyl]pyridine is an organosulfur compound that features a bromophenyl group and a pyridinyl group connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(4-Bromophenyl)sulfanyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(2-pyridinyl) sulfide.
Substitution: Various substituted phenyl(2-pyridinyl) sulfides depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and pyridinyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl(2-pyridinyl) ether: Similar structure but with an oxygen atom instead of sulfur.
4-Bromophenyl(2-pyridinyl) amine: Contains an amine group instead of sulfur.
4-Bromophenyl(2-pyridinyl) ketone: Features a carbonyl group instead of sulfur.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]pyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen, nitrogen, and carbon analogs. The sulfur atom’s ability to form various oxidation states (sulfide, sulfoxide, sulfone) adds versatility to its chemical behavior .
Properties
Molecular Formula |
C11H8BrNS |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
InChI Key |
ZVHACROIFZRJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzamide,4-amino-n-(butylsulfonyl)-3-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B8613126.png)



![Ethyl (3Z)-3-amino-3-{[2-(dimethylamino)ethyl]imino}propanoate](/img/structure/B8613147.png)




![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate](/img/structure/B8613173.png)
![(6aS,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8613185.png)
![7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8613187.png)
![1-(2-Chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B8613194.png)
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine-7-carboxamide](/img/structure/B8613204.png)
